



Asymmetric Synthesis of Pochonin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (+)-**Pochonin D**, a potent Hsp90 inhibitor with significant anticancer activity. The synthesis is based on the work of Choe, H., et al., as published in Organic Letters 2017, 19 (21), 6004–6007.[1][2] The key feature of this synthesis is a chemo- and regioselective intramolecular nitrile oxide cycloaddition (INOC) to construct the macrolactone core.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key intermediates and the final product in the asymmetric synthesis of (+)-**Pochonin D**.

Table 1: Yields and Physical Data of Key Intermediates



Compound	Step	Reagents and Conditions	Yield (%)	Physical Appearance	[α]D (c, solvent)
8	a	1. (COCl) ₂ , DMSO, Et ₃ N, CH ₂ Cl ₂ , -78 °C2. Ph ₃ P=CHCO ₂ Et, CH ₂ Cl ₂ , rt	85 (2 steps)	Colorless oil	+15.2 (c 1.0, CHCl₃)
9	b	DIBAL-H, CH ₂ Cl ₂ , -78 °C	98	Colorless oil	+21.5 (c 1.0, CHCl ₃)
10	С	TBSCI, imidazole, CH ₂ Cl ₂ , rt	99	Colorless oil	+18.7 (c 1.0, CHCl ₃)
5	d	1. O ₃ , CH ₂ Cl ₂ , -78 °C; Me ₂ S2. NaClO ₂ , NaH ₂ PO ₄ , 2- methyl-2- butene, t- BuOH/H ₂ O, rt	81 (2 steps)	White solid	+12.3 (c 1.0, CHCl ₃)
4	е	6, DCC, DMAP, CH ₂ Cl ₂ , rt	82	Colorless oil	+8.5 (c 1.0, CHCl ₃)
3	f	PhNCO, Et₃N, toluene, 100 °C	65	White solid	+45.1 (c 1.0, CHCl ₃)
11	g	1. TBAF, THF, rt2. Dess- Martin	85 (2 steps)	White solid	+50.2 (c 1.0, CHCl ₃)



	periodinane, CH2Cl2, rt		
(+)-Pochonin D (1)	Mo(CO)6, MeCN/H2O, 71 80 °C	White solid	+68.2 (c 0.5, MeOH)

Table 2: Spectroscopic Data for Key Compounds



Compound	¹H NMR (CDCI₃, MHz) δ	¹³ C NMR (CDCl ₃ , MHz) δ	HRMS (m/z) [M+Na]+
8	6.97 (dt, J = 15.6, 7.0 Hz, 1H), 5.86 (d, J = 15.6 Hz, 1H), 4.18 (q, J = 7.1 Hz, 2H), 3.70- 3.65 (m, 1H), 2.35- 2.25 (m, 2H), 1.65- 1.50 (m, 4H), 1.28 (t, J = 7.1 Hz, 3H), 0.90 (s, 9H), 0.05 (s, 6H)	166.4, 148.9, 121.3, 72.8, 60.2, 35.8, 32.4, 25.9, 21.8, 18.3, 14.3, -5.3	309.1880 (calcd. 309.1886)
9	5.75-5.60 (m, 2H), 4.15 (d, J = 5.8 Hz, 2H), 3.68-3.63 (m, 1H), 2.15-2.05 (m, 2H), 1.60-1.45 (m, 4H), 0.89 (s, 9H), 0.04 (s, 6H)	132.8, 128.7, 72.9, 63.8, 35.9, 32.5, 25.9, 21.9, 18.3, -5.3	267.1829 (calcd. 267.1831)
10	5.70-5.55 (m, 2H), 4.14 (d, J = 5.5 Hz, 2H), 3.65-3.60 (m, 1H), 2.10-2.00 (m, 2H), 1.55-1.40 (m, 4H), 0.89 (s, 9H), 0.88 (s, 9H), 0.05 (s, 6H), 0.04 (s, 6H)	132.6, 128.9, 72.9, 64.0, 36.0, 32.5, 26.0, 25.9, 18.4, 18.3, -5.2, -5.3	381.2694 (calcd. 381.2696)
5	10.5 (br s, 1H), 3.68- 3.63 (m, 1H), 2.45 (t, J = 7.4 Hz, 2H), 1.70- 1.50 (m, 4H), 0.89 (s, 9H), 0.04 (s, 6H)	179.8, 72.5, 36.1, 34.1, 25.9, 21.5, 18.3, -5.4	255.1411 (calcd. 255.1416)
4	6.85 (d, J = 16.0 Hz, 1H), 6.38 (s, 1H), 6.28 (s, 1H), 5.82 (d, J = 16.0 Hz, 1H), 5.75-	169.5, 164.2, 158.1, 145.2, 140.5, 132.8, 128.7, 115.8, 108.2, 101.5, 72.8, 68.8,	557.2983 (calcd. 557.2989)



	5.60 (m, 2H), 5.25 (s, 2H), 4.15 (d, J = 5.5 Hz, 2H), 3.80 (s, 3H), 3.70-3.65 (m, 1H), 2.55 (t, J = 7.4 Hz, 2H), 2.15 (s, 3H), 2.10-2.00 (m, 2H), 1.70-1.55 (m, 4H), 0.90 (s, 9H), 0.05 (s, 6H)	63.9, 55.4, 36.5, 35.9, 32.5, 25.9, 21.8, 20.9, 18.3, 12.1, -5.3	
3	6.45 (d, J = 2.4 Hz, 1H), 6.30 (d, J = 2.4 Hz, 1H), 5.80-5.70 (m, 1H), 5.20-5.05 (m, 2H), 4.95-4.85 (m, 1H), 4.70-4.60 (m, 1H), 3.80 (s, 3H), 3.70-3.60 (m, 1H), 3.10-3.00 (m, 1H), 2.50-2.30 (m, 2H), 2.10 (s, 3H), 1.80-1.40 (m, 6H), 0.88 (s, 9H), 0.04 (s, 6H)	169.8, 163.5, 157.9, 140.2, 138.5, 117.8, 108.5, 101.8, 80.5, 72.5, 65.4, 55.4, 45.2, 36.1, 35.8, 32.1, 25.9, 21.5, 18.3, 12.0, -5.4	554.2728 (calcd. 554.2730)
(+)-Pochonin D (1)	6.40 (d, J = 2.5 Hz, 1H), 6.28 (d, J = 2.5 Hz, 1H), 5.85-5.70 (m, 1H), 5.20-5.05 (m, 2H), 4.90-4.80 (m, 1H), 4.65-4.55 (m, 1H), 4.25 (d, J = 18.0 Hz, 1H), 4.15 (d, J = 18.0 Hz, 1H), 3.80 (s, 3H), 3.15-3.05 (m, 1H), 2.50-2.30 (m, 2H), 2.10 (s, 3H), 1.80-1.40 (m, 6H)	195.5, 169.5, 163.8, 158.2, 140.5, 138.2, 118.1, 108.8, 101.9, 80.8, 65.5, 55.5, 45.5, 36.0, 35.5, 32.0, 21.2, 12.2	458.1755 (calcd. 458.1757)



Experimental Protocols

The following are the detailed experimental protocols for the key steps in the asymmetric synthesis of (+)-**Pochonin D**.

Synthesis of (E)-ethyl 7-((tert-butyldimethylsilyl)oxy)hept-2-enoate (8)

To a solution of oxalyl chloride (1.2 equiv) in CH₂Cl₂ (0.2 M) at -78 °C was added DMSO (2.4 equiv). After stirring for 30 min, a solution of alcohol 7 (1.0 equiv) in CH₂Cl₂ (1.0 M) was added dropwise. The reaction mixture was stirred for 1 h, and then Et₃N (5.0 equiv) was added. The mixture was warmed to room temperature and stirred for 1 h. The reaction was quenched with water, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude aldehyde was dissolved in CH₂Cl₂ (0.2 M), and Ph₃P=CHCO₂Et (1.2 equiv) was added. The mixture was stirred at room temperature for 12 h. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography (EtOAc/hexanes = 1:20) to afford 8 as a colorless oil (85% yield over 2 steps).

Synthesis of (E)-7-((tert-butyldimethylsilyl)oxy)hept-2-en-1-ol (9)

To a solution of ester 8 (1.0 equiv) in CH_2Cl_2 (0.1 M) at -78 °C was added DIBAL-H (2.2 equiv, 1.0 M in hexanes) dropwise. The reaction mixture was stirred at -78 °C for 1 h. The reaction was quenched by the slow addition of Rochelle's salt solution (1 M). The mixture was warmed to room temperature and stirred vigorously for 2 h. The layers were separated, and the aqueous layer was extracted with CH_2Cl_2 . The combined organic layers were dried over Na_2SO_4 and concentrated under reduced pressure. The residue was purified by flash column chromatography (EtOAc/hexanes = 1:5) to afford 9 as a colorless oil (98% yield).

Synthesis of (E)-tert-butyl((7-((tert-butyldimethylsilyl)oxy)hept-2-en-1-yl)oxy)dimethylsilane (10)



To a solution of alcohol 9 (1.0 equiv) in CH₂Cl₂ (0.1 M) were added imidazole (2.0 equiv) and TBSCl (1.2 equiv). The reaction mixture was stirred at room temperature for 2 h. The reaction was quenched with saturated aqueous NH₄Cl solution, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography (EtOAc/hexanes = 1:50) to afford 10 as a colorless oil (99% yield).

Synthesis of 5-((tert-butyldimethylsilyl)oxy)pentanoic acid (5)

A solution of 10 (1.0 equiv) in CH₂Cl₂ (0.05 M) was cooled to -78 °C, and ozone was bubbled through the solution until a blue color persisted. The solution was then purged with oxygen, and Me₂S (5.0 equiv) was added. The mixture was warmed to room temperature and stirred for 12 h. The solvent was removed under reduced pressure. The crude aldehyde was dissolved in a mixture of t-BuOH and H₂O (4:1, 0.1 M). To this solution were added 2-methyl-2-butene (10 equiv), NaH₂PO₄ (5.0 equiv), and NaClO₂ (5.0 equiv). The reaction mixture was stirred at room temperature for 6 h. The mixture was diluted with water and extracted with EtOAc. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography (EtOAc/hexanes = 1:4) to afford 5 as a white solid (81% yield over 2 steps).

Synthesis of Ester (4)

To a solution of acid 5 (1.2 equiv) and alcohol 6 (1.0 equiv) in CH₂Cl₂ (0.1 M) were added DCC (1.5 equiv) and DMAP (0.2 equiv). The reaction mixture was stirred at room temperature for 12 h. The mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography (EtOAc/hexanes = 1:10) to afford 4 as a colorless oil (82% yield).

Synthesis of Macrolactone (3) via Intramolecular Nitrile Oxide Cycloaddition

To a solution of aldoxime 4 (1.0 equiv) in toluene (0.01 M) were added Et₃N (3.0 equiv) and phenyl isocyanate (1.5 equiv). The reaction mixture was heated to 100 °C and stirred for 12 h. The mixture was cooled to room temperature and concentrated under reduced pressure. The



residue was purified by flash column chromatography (EtOAc/hexanes = 1:8) to afford 3 as a white solid (65% yield).

Synthesis of Ketone (11)

To a solution of 3 (1.0 equiv) in THF (0.1 M) was added TBAF (1.5 equiv, 1.0 M in THF). The reaction mixture was stirred at room temperature for 2 h. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography (EtOAc/hexanes = 1:2) to afford the corresponding alcohol. The alcohol was dissolved in CH_2Cl_2 (0.1 M), and Dess-Martin periodinane (1.5 equiv) was added. The reaction mixture was stirred at room temperature for 2 h. The reaction was quenched with a saturated aqueous solution of $Na_2S_2O_3$ and $NaHCO_3$ (1:1). The layers were separated, and the aqueous layer was extracted with CH_2Cl_2 . The combined organic layers were washed with brine, dried over Na_2SO_4 , and concentrated under reduced pressure. The residue was purified by flash column chromatography (EtOAc/hexanes = 1:3) to afford 11 as a white solid (85% yield over 2 steps).

Synthesis of (+)-Pochonin D (1)

To a solution of isoxazoline 11 (1.0 equiv) in a mixture of MeCN and H₂O (10:1, 0.02 M) was added Mo(CO)₆ (3.0 equiv). The reaction mixture was heated to 80 °C and stirred for 12 h. The mixture was cooled to room temperature and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography (EtOAc/hexanes = 1:2) to afford (+)-**Pochonin D** (1) as a white solid (71% yield).

Visualizations

The following diagrams illustrate the synthetic pathway and a key experimental workflow.

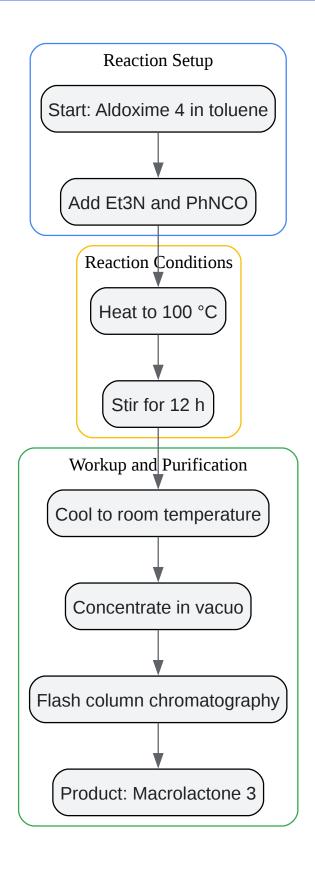




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Caption: Overall synthetic pathway for the asymmetric synthesis of (+)-Pochonin D.





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Caption: Experimental workflow for the key intramolecular nitrile oxide cycloaddition (INOC) step.

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References

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- To cite this document: BenchChem. [Asymmetric Synthesis of Pochonin D: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249861#asymmetric-synthesis-of-pochonin-d]

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